molecular formula C20H17F2NS B12573968 1,3-Difluoro-2-isothiocyanato-5-[(4-pentylphenyl)ethynyl]benzene CAS No. 313472-50-3

1,3-Difluoro-2-isothiocyanato-5-[(4-pentylphenyl)ethynyl]benzene

Cat. No.: B12573968
CAS No.: 313472-50-3
M. Wt: 341.4 g/mol
InChI Key: HUUWYKPQMPFROI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-2-isothiocyanato-5-[(4-pentylphenyl)ethynyl]benzene typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:

    Formation of the Ethynylbenzene Derivative: The initial step involves the reaction of 4-pentylphenylacetylene with a suitable halogenated benzene derivative under palladium-catalyzed coupling conditions to form the ethynylbenzene intermediate.

    Introduction of Fluorine Atoms: The ethynylbenzene intermediate is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms at the desired positions on the benzene ring.

    Isothiocyanate Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-isothiocyanato-5-[(4-pentylphenyl)ethynyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, thiourea compounds, and various oxidized or reduced forms of the original compound .

Scientific Research Applications

1,3-Difluoro-2-isothiocyanato-5-[(4-pentylphenyl)ethynyl]benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds and materials.

    Biology: Investigated for its potential as a bioactive molecule in the study of enzyme inhibition and protein labeling.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-2-isothiocyanato-5-[(4-pentylphenyl)ethynyl]benzene involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Difluoro-2-isothiocyanato-5-[(4-pentylphenyl)ethynyl]benzene is unique due to the presence of the pentyl group, which can influence its physical and chemical properties, such as solubility and reactivity, compared to its analogs .

Properties

CAS No.

313472-50-3

Molecular Formula

C20H17F2NS

Molecular Weight

341.4 g/mol

IUPAC Name

1,3-difluoro-2-isothiocyanato-5-[2-(4-pentylphenyl)ethynyl]benzene

InChI

InChI=1S/C20H17F2NS/c1-2-3-4-5-15-6-8-16(9-7-15)10-11-17-12-18(21)20(23-14-24)19(22)13-17/h6-9,12-13H,2-5H2,1H3

InChI Key

HUUWYKPQMPFROI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C#CC2=CC(=C(C(=C2)F)N=C=S)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.